2-amino-3-[(2S)-oxolan-2-yl]propanoic acid hydrochloride
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Overview
Description
2-amino-3-[(2S)-oxolan-2-yl]propanoic acid hydrochloride is a compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a carboxyl group, and a side chain that includes an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-[(2S)-oxolan-2-yl]propanoic acid hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of aspartic acid as a precursor, which undergoes acetylation to form the desired product . The reaction conditions often include the use of specific reagents and catalysts to ensure the correct stereochemistry and high yield of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This can include the use of continuous flow reactors, high-pressure systems, and advanced purification techniques to obtain the compound in high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-amino-3-[(2S)-oxolan-2-yl]propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted amino acids.
Scientific Research Applications
2-amino-3-[(2S)-oxolan-2-yl]propanoic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in biological processes and its potential as a biochemical probe.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 2-amino-3-[(2S)-oxolan-2-yl]propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participate in metabolic pathways, and influence cellular processes. Its effects are mediated through binding to receptors, modulation of enzyme activity, and alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-amino-3-(oxolan-2-yl)propanoic acid: Similar in structure but without the hydrochloride group.
(S)-2-amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propionic acid hydrochloride: Contains a quinoline ring instead of an oxolane ring.
Phenylalanine: An amino acid with a phenyl group instead of an oxolane ring.
Uniqueness
2-amino-3-[(2S)-oxolan-2-yl]propanoic acid hydrochloride is unique due to its oxolane ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C7H14ClNO3 |
---|---|
Molecular Weight |
195.64 g/mol |
IUPAC Name |
2-amino-3-[(2S)-oxolan-2-yl]propanoic acid;hydrochloride |
InChI |
InChI=1S/C7H13NO3.ClH/c8-6(7(9)10)4-5-2-1-3-11-5;/h5-6H,1-4,8H2,(H,9,10);1H/t5-,6?;/m0./s1 |
InChI Key |
ISXQMVZLBLXIDJ-GNVLWMSISA-N |
Isomeric SMILES |
C1C[C@H](OC1)CC(C(=O)O)N.Cl |
Canonical SMILES |
C1CC(OC1)CC(C(=O)O)N.Cl |
Origin of Product |
United States |
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